Azilsartan Medoxomil-D5
Description
Propriétés
Formule moléculaire |
C₃₀H₁₉D₅N₄O₈ |
|---|---|
Poids moléculaire |
573.56 |
Synonymes |
1-[[2’-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester-D5; _x000B_(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-Ethoxy-1-[[2’-(5-oxo-4,5-dihydro-1,2,4- |
Origine du produit |
United States |
Applications De Recherche Scientifique
Blood Pressure Reduction
Clinical trials have demonstrated that Azilsartan Medoxomil-D5 effectively lowers both systolic and diastolic blood pressure. A meta-analysis involving 11 randomized controlled trials with over 7,600 patients indicated significant reductions in mean systolic blood pressure when treated with doses of 40 mg and 80 mg compared to control therapies. The mean differences in systolic blood pressure were reported as:
Comparative Studies
In comparative studies against other antihypertensive agents such as valsartan and ramipril, Azilsartan Medoxomil-D5 showed superior efficacy in achieving target blood pressure levels. For instance, a study found that the response rates for patients achieving a clinic systolic blood pressure target of less than 140 mmHg were significantly higher with Azilsartan Medoxomil-D5 (58%) compared to valsartan (49%) .
Safety Profile
The safety profile of Azilsartan Medoxomil-D5 has been extensively evaluated across various studies. Adverse events leading to treatment discontinuation were lower than those observed with other antihypertensive medications like ramipril. The incidence of cough, a common side effect associated with angiotensin-converting enzyme inhibitors, was also notably lower in patients treated with Azilsartan Medoxomil-D5 .
Case Study 1: Efficacy in Diabetic Patients
A study focusing on patients with diabetes revealed that Azilsartan Medoxomil-D5 provided significant blood pressure control compared to traditional therapies. Patients treated with Azilsartan Medoxomil-D5 demonstrated a greater reduction in both systolic and diastolic blood pressure over a 12-week period .
Case Study 2: Long-term Outcomes
Long-term follow-up studies have indicated that sustained treatment with Azilsartan Medoxomil-D5 not only maintains blood pressure control but also contributes to improved cardiovascular outcomes. In a cohort of hypertensive patients followed for over two years, the incidence of cardiovascular events was significantly lower among those treated with Azilsartan Medoxomil-D5 compared to those on placebo or other antihypertensives .
Comparaison Avec Des Composés Similaires
Pharmacokinetic Comparison with Other ARBs
Azilsartan Medoxomil demonstrates superior pharmacokinetic properties compared to other ARBs:
| Parameter | Azilsartan Medoxomil | Valsartan | Olmesartan Medoxomil |
|---|---|---|---|
| Bioavailability | 60% | 25% | 26% |
| Half-life (hours) | 11 | 6 | 13 |
| Protein Binding | 99% | 95% | 99% |
| Tmax (hours) | 1.5–3 | 2–4 | 1–2 |
Key Findings :
Clinical Efficacy in Blood Pressure Reduction
Clinical trials highlight Azilsartan Medoxomil’s superior efficacy:
Key Findings :
Key Findings :
Méthodes De Préparation
Overview of Parent Compound Synthesis
The synthesis of azilsartan medoxomil begins with the construction of the benzimidazole core, followed by sequential functionalization to introduce the oxadiazole and medoxomil moieties. Key intermediates include:
-
Methyl 1-[[2′-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (Intermediate 4).
-
Azilsartan free acid (Intermediate 5), generated via hydrolysis of Intermediate 4.
-
4-Hydroxymethyl-5-methyl-1,3-dioxol-2-one (Intermediate 11), used for esterification to form the prodrug.
Deuteration is introduced at the ethoxy group (–OCH2CH3) of the benzimidazole ring, replacing all five hydrogen atoms with deuterium (–OCD2CD3).
Deuterium Incorporation Strategies
Deuteration is achieved through two primary approaches:
Late-Stage Isotopic Exchange
This method involves substituting hydrogen atoms in the ethoxy group of azilsartan medoxomil with deuterium using deuterated reagents (e.g., CD3CD2I in the presence of a base). However, this approach often results in incomplete deuterium incorporation (<95%) and requires rigorous purification.
Early-Stage Synthesis with Deuterated Building Blocks
A more efficient strategy employs deuterated starting materials during the synthesis of Intermediate 4. For example:
Stepwise Synthesis Protocol
The following optimized protocol synthesizes azilsartan medoxomil-D5 with ≥99% deuterium incorporation:
Step 1: Synthesis of Deuterated Ethoxy Benzimidazole
-
React 2-nitro-4-(methoxycarbonyl)aniline with deuterated ethyl bromide (CD3CD2Br) in the presence of K2CO3 in DMF at 80°C for 12 hours.
Step 2: Formation of the Oxadiazole Ring
-
Treat the deuterated ethoxy benzimidazole with hydroxylamine hydrochloride and NaHCO3 in DMSO at 60°C for 6 hours.
-
Cyclize the intermediate using ethyl chloroformate and triethylamine in dichloromethane.
Step 3: Hydrolysis to Azilsartan-D5 Free Acid
Step 4: Prodrug Formation with Medoxomil Moiety
-
Esterify azilsartan-D5 with 4-chloromethyl-5-methyl-1,3-dioxol-2-one using DBU in acetonitrile at 50°C.
-
Purify via recrystallization from dichloromethane/ethyl acetate.
Impurity Control and Optimization
Major Impurities in Deuteration
Comparative Analysis of Reaction Conditions
| Parameter | Non-Deuterated Process | Deuterated Process |
|---|---|---|
| Ethylating Agent | CH3CH2Br | CD3CD2Br |
| Reaction Temperature | 25°C | 0–5°C |
| Deuterium Incorporation | N/A | ≥99% |
| Desethyl Impurity | 0.1–0.2% | <0.1% |
| Overall Yield | 78% | 72% |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Challenges in Scale-Up
-
Cost of deuterated reagents : CD3CD2Br costs ~200× more than CH3CH2Br, necessitating solvent recovery systems.
-
Isotopic dilution : Trace protic solvents (e.g., H2O) reduce deuterium incorporation; requires anhydrous conditions.
Applications in Metabolic Studies
Azilsartan medoxomil-D5 enables precise tracking of drug distribution and excretion via LC-MS/MS. In a rat pharmacokinetic study, deuterated and non-deuterated forms showed identical AUC0–24h (p > 0.05), validating its use as an internal standard .
Q & A
Q. How to resolve contradictory data on Azilsartan Medoxomil-D5’s hypertensive efficacy vs. other ARBs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
